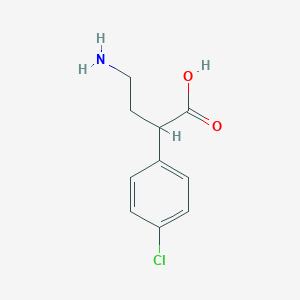

4-Amino-2-(4-chlorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

120418-68-0 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

4-amino-2-(4-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChI Key |

YSUNOHPTERXNIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

Related CAS |

66859-67-4 (hydrochloride) |

Synonyms |

2-(4-chlorophenyl)-4-aminobutyric acid 2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride 2-PCP-GABA |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 4 Chlorophenyl Butanoic Acid

Enantioselective and Stereospecific Synthesis of Optically Active Forms

The synthesis of specific enantiomers of 4-Amino-2-(4-chlorophenyl)butanoic acid requires stereocontrolled methods. These approaches are crucial for pharmacological applications where often only one enantiomer is active.

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. osi.lv Once the desired stereochemistry is established, the auxiliary is removed.

A notable example is the use of pseudoephedrine as a chiral auxiliary. nih.gov In this strategy, pseudoephedrine is first converted to its corresponding amide with a suitable carboxylic acid derivative. The resulting chiral amide can then undergo diastereoselective alkylation. The chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid. The diastereoselectivity of these reactions is often high, and the products are typically crystalline, which can facilitate purification. nih.gov

Another widely used chiral auxiliary is Ellman's auxiliary (tert-butanesulfinamide). osi.lv This auxiliary can be condensed with an appropriate aldehyde to form a chiral N-sulfinylimine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent hydrolysis of the sulfinamide group provides the desired chiral amine. osi.lv

| Chiral Auxiliary | Key Intermediate | Stereochemical Control |

| Pseudoephedrine | Chiral amide | Diastereoselective alkylation of the enolate |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Chiral N-sulfinylimine | Diastereoselective nucleophilic addition to the imine |

Asymmetric Catalysis Applications

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.org A prominent application in the synthesis of chiral amino acids is asymmetric hydrogenation . wikipedia.orgmdpi.comharvard.edunih.gov

In this approach, a prochiral precursor, such as an enamine or an α,β-unsaturated acid derivative containing the 4-chlorophenyl moiety, is hydrogenated using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed. harvard.edudicp.ac.cn The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. The efficiency and enantioselectivity of these reactions can be very high. dicp.ac.cn

| Catalytic Method | Substrate Type | Catalyst System |

| Asymmetric Hydrogenation | Prochiral enamine or unsaturated acid | Chiral Rhodium or Ruthenium phosphine complexes (e.g., with BINAP) |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a synthetic goal. Enzymes are highly selective catalysts that can operate under mild conditions. Transaminases (also known as aminotransferases) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.netmdpi.comresearchgate.net

The asymmetric synthesis of chiral amines and amino acids can be achieved using ω-transaminases. mdpi.comresearchgate.net In a potential chemoenzymatic route to this compound, a suitable keto-acid precursor could be subjected to a transamination reaction using an engineered ω-transaminase. The enzyme would stereoselectively install the amino group, leading to the formation of the desired enantiomer of the amino acid. The choice of the enzyme and the reaction conditions are critical for achieving high enantioselectivity and yield. mdpi.com While this approach is well-established for the synthesis of various chiral amines, specific examples for the synthesis of this compound are not extensively documented in the reviewed literature.

| Enzymatic Method | Enzyme Class | Substrate | Key Transformation |

| Asymmetric Transamination | ω-Transaminase | Keto-acid | Stereoselective amination |

Diastereomeric Salt Formation and Resolution Techniques

The separation of enantiomers of this compound, a chiral carboxylic acid, can be effectively achieved through diastereomeric salt formation. This classical resolution technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. libretexts.org

Once the diastereomeric salts are formed, the less soluble salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomeric salt in the mother liquor. After separation of the crystals by filtration, the enantiomerically pure acid can be recovered from the salt by treatment with a strong acid to break the ionic bond between the acidic drug and the basic resolving agent. Similarly, the other enantiomer can be recovered from the mother liquor.

The choice of the resolving agent and the crystallization solvent is crucial for a successful resolution. Common resolving agents for acidic compounds include naturally occurring chiral amines like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org

A study on the optical resolution of a structurally similar compound, racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid, demonstrates the application of this technique. In this case, (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine (B190817) were used as resolving agents. nih.gov The efficiency of the resolution was found to be highly dependent on the solvent used for crystallization. For instance, when using (+)-ADPE as the resolving agent, crystallization from tetrahydrofuran (B95107) (THF) provided the (S)-enantiomer of the acid with high yield and enantiomeric excess. nih.gov

The following table summarizes the results of the optical resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid with (+)-ADPE in various solvents, illustrating the significant impact of the solvent on the resolution efficiency.

Table 1: Optical Resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid with (+)-ADPE

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) of (S)-acid | Efficiency (%) |

|---|---|---|---|---|

| 1 | EtOH | 45 | 92 | 41 |

| 2 | THF | 74 | 92 | 68 |

| 3 | Acetone | 70 | 90 | 63 |

| 4 | Acetonitrile | 65 | 88 | 57 |

| 5 | Ethyl Acetate | 58 | 91 | 53 |

Data sourced from Molecules (2022). nih.gov

A similar systematic approach of screening different chiral bases and solvents would be necessary to develop an efficient resolution process for this compound.

Absolute Configuration Assignment via X-ray Crystallography and Spectroscopic Methods

Once the enantiomers of this compound have been separated, determining the absolute configuration of each is essential. Single-crystal X-ray crystallography is the most definitive method for this purpose. This technique provides a detailed three-dimensional structure of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. nih.goviucr.org

For chiral molecules, the determination of the absolute configuration by X-ray crystallography relies on the anomalous dispersion effect. When X-rays interact with electrons, a phase shift occurs, and this effect is slightly different for enantiomers when using X-rays of a suitable wavelength. By carefully analyzing the intensities of specific reflections (Bijvoet pairs), the true absolute configuration can be determined. nih.goviucr.org

The crystal structure of (R)-baclofen, a closely related compound ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), has been determined by single-crystal X-ray diffraction. nih.goviucr.org In this structure, the molecules crystallize in a zwitterionic form and are interconnected by strong hydrogen bonds and C—H⋯Cl interactions. nih.goviucr.org The analysis of the crystallographic data for an enantiomer of this compound would similarly reveal its absolute stereochemistry.

The table below presents selected crystallographic data for (R)-baclofen, which serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Table 2: Selected Crystallographic Data for (R)-Baclofen

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8913 (5) |

| b (Å) | 7.6898 (5) |

| c (Å) | 19.7527 (14) |

| V (ų) | 1046.75 (13) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E (2022). nih.goviucr.org

In addition to X-ray crystallography, spectroscopic methods can be used to assign or correlate the absolute configuration. Chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are particularly useful. These methods measure the differential absorption or rotation of polarized light by a chiral molecule. The resulting spectra are unique to a specific enantiomer and can be compared to the spectra of compounds with known absolute configurations or to theoretically calculated spectra to determine the stereochemistry.

While no specific spectroscopic data for the assignment of the absolute configuration of this compound are available in the provided search results, these methods represent a powerful complementary approach to X-ray crystallography.

Modern Synthetic Advancements and Scalability Considerations

Continuous Flow Reactor Applications in Preparation

The synthesis of this compound can potentially be improved in terms of efficiency, safety, and scalability by employing continuous flow chemistry. Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates more safely. chemistryviews.orgvapourtec.com

In a continuous flow setup, reagents are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet. This approach allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purities. chemistryviews.orgvapourtec.com

For the synthesis of amino acids and their derivatives, continuous flow processes have been successfully applied. For example, a protecting-group-free and semi-continuous process for the synthesis of racemic fluorinated α-amino acids has been developed. chemistryviews.org This process involves the photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis in a flow reactor. chemistryviews.org A similar strategy could potentially be adapted for the synthesis of this compound.

Furthermore, continuous flow solid-phase peptide synthesis (SPPS) has demonstrated the ability to significantly reduce the excess of amino acids required during coupling reactions, making the process more atom-economical. researchgate.net While not directly applicable to the synthesis of a single amino acid, this highlights the potential of flow chemistry to improve the efficiency of reactions involving amino acids.

The key advantages of applying continuous flow technology to the synthesis of this compound would include:

Improved Safety: The small reactor volumes and efficient heat dissipation minimize the risks associated with exothermic reactions or the use of hazardous reagents.

Higher Yields and Purity: Precise control over reaction conditions can lead to fewer side reactions and a cleaner product.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than by using larger and potentially more hazardous batch reactors.

Automation: Flow systems are well-suited for automation, which can improve reproducibility and reduce labor costs.

Solvent Recycling and Environmentally Benign Conditions

A significant portion of the waste generated in pharmaceutical manufacturing comes from solvents. acsgcipr.org Implementing solvent recycling and utilizing environmentally benign reaction conditions are crucial aspects of green chemistry that can be applied to the synthesis of this compound to reduce its environmental impact and production costs. seppure.comalaquainc.com

Solvent Recycling:

The recovery and reuse of solvents can significantly decrease the environmental footprint of a chemical process. acsgcipr.org Several technologies are available for solvent recovery, with distillation being the most common. alaquainc.com By separating solvents from reaction mixtures and waste streams, they can be purified and reused in subsequent batches. Modern techniques like nanofiltration and pervaporation are also being explored for more energy-efficient solvent recovery. consensus.appsolventwasher.com For the synthesis of this compound, a life cycle assessment could be conducted to identify the solvents that contribute most to the environmental impact and to prioritize them for recycling.

Environmentally Benign Conditions:

The principles of green chemistry encourage the use of reaction conditions that are less harmful to the environment. For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids, whenever possible.

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, is a particularly attractive option for the synthesis of chiral amines and amino acids, as it often proceeds with high enantioselectivity under mild, aqueous conditions. nih.govacs.orgtechnologynetworks.com

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption.

Atom Economy: Choosing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

By integrating solvent recycling and green chemistry principles into the synthetic route for this compound, it is possible to develop a more sustainable and cost-effective manufacturing process.

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The primary amino group in 4-Amino-2-(4-chlorophenyl)butanoic acid is a key site for derivatization, readily undergoing reactions typical of primary amines.

N-Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. nih.govresearchgate.netgoogle.com This reaction introduces an amide functionality, which can alter the compound's polarity and hydrogen bonding capabilities. For instance, reaction with acetyl chloride in a suitable solvent and a non-nucleophilic base would yield the corresponding N-acetyl derivative. The choice of acylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Methyl iodide | Secondary or Tertiary Amine |

Reactions at the Carboxyl Group

The carboxylic acid group provides another avenue for derivatization, primarily through esterification and amide bond formation.

Esterification: The carboxyl group can be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.orgoperachem.comyoutube.commit.edu The use of different alcohols allows for the synthesis of a variety of esters, which can act as prodrugs or modify the pharmacokinetic profile of the parent compound. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.commit.edu

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling agents to activate the carboxylic acid. nih.govorganic-chemistry.orgluxembourg-bio.comsemanticscholar.orgresearchgate.net Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.govluxembourg-bio.com This method provides a versatile route to a wide range of amide derivatives.

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Methanol, H₂SO₄ | Ester |

| Amide Formation | Benzylamine, EDC/HOBt | Amide |

Modifications of the Aromatic Ring

The 4-chlorophenyl group can undergo electrophilic and nucleophilic aromatic substitution reactions, although the presence of the deactivating chloro substituent and the bulky side chain can influence the regioselectivity and reactivity.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Further substitution on the aromatic ring would likely occur at the positions ortho to the chloro group (positions 2' and 6'). Reactions such as nitration (using a mixture of nitric and sulfuric acid) or further halogenation (using a halogen and a Lewis acid catalyst) could introduce additional substituents, though potentially requiring harsh conditions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chloro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the position of the chlorine atom (ipso-substitution). This reaction is generally favored by the presence of strong electron-withdrawing groups ortho and para to the leaving group. While the existing chloro group is not a strong activator, reactions with strong nucleophiles at high temperatures might lead to the displacement of the chlorine atom.

| Reaction Type | Potential Reagent | Potential Product |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 4-chloro-2-nitrophenyl derivative |

| Nucleophilic Aromatic Substitution | NaOCH₃, heat | 4-methoxyphenyl derivative |

Formation of Cyclic Analogues, including Lactams

The bifunctional nature of this compound allows for the synthesis of various cyclic analogues, most notably lactams, through intramolecular cyclization.

The intramolecular condensation between the amino group and the carboxylic acid can lead to the formation of a five-membered γ-lactam, specifically a pyrrolidin-2-one derivative. This cyclization can be promoted by heat or by using coupling agents similar to those used for intermolecular amide bond formation. The formation of a five-membered ring is generally kinetically and thermodynamically favorable.

Furthermore, derivatives of this compound can be utilized in the synthesis of six-membered lactams, or piperidones. For instance, homologation of the carboxylic acid followed by cyclization could yield a δ-lactam. The synthesis of N-Boc-protected (R)-4-(4-chlorophenyl)-2-piperidone has been reported from a derivative of a similar compound, highlighting the feasibility of forming six-membered ring systems. researchgate.net

| Cyclic Analogue | Ring Size | Heteroatom(s) |

| γ-Lactam (Pyrrolidin-2-one) | 5 | N |

| δ-Lactam (Piperidin-2-one) | 6 | N |

Transformations Involving the Butanoic Acid Backbone

The butanoic acid backbone can be subjected to various chemical transformations, including oxidation and reduction, to generate novel analogues.

Oxidation: The butanoic acid chain can be a target for oxidative cleavage. For example, Baeyer-Villiger oxidation of a ketone derivative of the butanoic acid backbone could lead to the formation of an ester. organic-chemistry.orgwikipedia.orgyoutube.comnih.govsigmaaldrich.com This reaction typically involves the use of peroxy acids and can be highly regioselective.

| Transformation | Reagent Example | Potential Product |

| Baeyer-Villiger Oxidation (of a ketone derivative) | m-CPBA | Ester |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Amino-2-(4-chlorocyclohexyl)butanoic acid |

Condensation and Addition Reactions with Analogous Structures

The functional groups of this compound can participate in condensation and addition reactions to form larger, more complex molecules.

Condensation Reactions: The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). mdpi.com This reaction is typically reversible and acid or base-catalyzed. The resulting imine can be a stable product or a reactive intermediate that can be further reduced to a secondary amine.

Addition Reactions: As a nucleophile, the amino group can participate in Michael addition reactions to α,β-unsaturated carbonyl compounds. byjus.comwikipedia.orgresearchgate.netchemistrysteps.comorganic-chemistry.org This conjugate addition would result in the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound, extending the carbon chain and introducing new functionalities.

| Reaction Type | Reagent Example | Product Type |

| Condensation | Benzaldehyde | Schiff base (Imine) |

| Michael Addition | Methyl acrylate | β-amino ester |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is instrumental in predicting a molecule's geometric properties (bond lengths and angles) and electronic characteristics by calculating the electron density. For 4-Amino-2-(4-chlorophenyl)butanoic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional conformation and to analyze its electronic landscape. jcdronline.orgscience.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. pastic.gov.pk The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov For this compound, the presence of the electron-withdrawing chlorophenyl group and the electron-donating amino group would significantly influence the energies of these frontier orbitals. DFT calculations would precisely quantify this gap, providing insight into the molecule's potential reactivity in various chemical environments. materialsciencejournal.org

Table 1: Hypothetical Frontier Orbital Data This table is illustrative and based on general principles of DFT calculations for similar molecules. Specific values for this compound require dedicated computational studies.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates molecular stability and reactivity |

An Electrostatic Potential (ESP) map illustrates the charge distribution on a molecule's surface. walisongo.ac.id It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color spectrum to represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.id

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, identifying them as sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility and stability in different environments, such as in a solvent like water. mdpi.com An MD simulation of this compound would reveal its preferred conformations in solution, the dynamics of its functional groups, and how it interacts with surrounding solvent molecules, which is critical for understanding its behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors—properties derived from the molecular structure—to predict the activity of new, untested compounds. Should this compound be part of a series of compounds being evaluated for a specific biological target, QSAR studies would be invaluable. By calculating various descriptors (e.g., electronic, steric, hydrophobic), a predictive model could be built to guide the design of new ligands with potentially improved activity.

Theoretical Prediction and Validation of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and NMR spectra. jcdronline.orgbiointerfaceresearch.com Using methods like DFT, the harmonic vibrational frequencies can be calculated. These theoretical frequencies are often scaled to correct for systematic errors and then compared with experimental spectra for validation. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, theoretical prediction of its spectroscopic signatures would be a crucial step in confirming its synthesized structure and understanding its vibrational modes and electronic environment. jcdronline.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) |

In Vitro Biological Target Interaction and Mechanistic Research of this compound: A Review of Available Scientific Literature

A comprehensive review of scientific databases and published literature reveals a significant lack of specific in vitro research data for the chemical compound this compound. Despite targeted searches for its biological target interactions and mechanistic pathways, no dedicated studies were identified that would allow for a thorough analysis as per the requested detailed outline.

The majority of available research in this area focuses on its structural isomer, Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid), a well-known gamma-aminobutyric acid (GABA) receptor agonist. While structurally similar, the positional difference of the chlorophenyl group on the butanoic acid chain is significant enough to necessitate separate experimental validation of its biological activity. It is not scientifically accurate to extrapolate the in vitro data of Baclofen to this compound.

Consequently, information regarding the specific enzyme inhibition profiles, receptor binding affinities, and mechanistic actions in cellular and biochemical models for this compound is not available in the public domain. This includes a lack of data on:

Enzyme Inhibition Studies: No research was found detailing the inhibitory mechanisms of this compound on Gamma-Aminobutyric Acid Aminotransferase (GABA-T) or its modulation of other enzymes.

Receptor Binding Profiling: There are no available studies that profile the binding of this compound to GABA receptors or other neurotransmitter receptors.

Mechanistic Elucidation: In the absence of the above data, there is no research elucidating the biological activities of this specific compound in cellular and biochemical models.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the in vitro biological target interaction and mechanistic research of this compound at this time. Further original research is required to characterize the pharmacological and biological properties of this specific chemical entity.

Biological Target Interaction and Mechanistic Research in Vitro Focus

Mechanistic Elucidation of Biological Activities in Cellular and Biochemical Models

Modulation of Specific Biochemical Pathways

Activation of the GABA-B receptor by 4-Amino-2-(4-chlorophenyl)butanoic acid initiates a cascade of intracellular events through the activation of Gαi/o-type G-proteins. nih.gov This leads to the modulation of several key biochemical pathways:

Inhibition of Adenylyl Cyclase: One of the primary downstream effects of GABA-B receptor activation is the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular production of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov

Modulation of Ion Channels: The activated G-protein complex also directly influences the activity of ion channels.

Calcium Channels: It inhibits the function of voltage-gated Ca2+ channels, leading to a decrease in calcium influx into the neuron. This is a key mechanism for inhibiting neurotransmitter release from presynaptic terminals. nih.gov

Potassium Channels: It activates G-protein-activated inwardly-rectifying K+ (GIRK) channels. nih.gov This activation causes an efflux of potassium ions, leading to hyperpolarization of the postsynaptic membrane and a reduction in neuronal excitability. nih.gov

Cellular Assays for Specific Biological Responses

Several in vitro cellular assays are employed to quantify the interaction of this compound with the GABA-B receptor and its subsequent cellular effects:

Radioligand Binding Assays: These assays measure the affinity of the compound for the GABA-B receptor. By using a radiolabeled ligand that is known to bind to the receptor, researchers can determine the binding affinity (Ki) of baclofen by measuring how effectively it displaces the radioligand.

GTPγS Binding Assays: This functional assay measures the activation of G-proteins following receptor agonism. Baclofen's binding to the GABA-B receptor stimulates the exchange of GDP for a non-hydrolyzable GTP analog, GTPγ[35S], on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation and thus the efficacy of the agonist. nih.gov

Electrophysiological Recordings: Techniques like patch-clamp recordings on cultured neurons are used to directly measure the physiological consequences of GABA-B receptor activation. These assays can demonstrate the baclofen-induced activation of GIRK channels by recording the resulting outward potassium currents, or the inhibition of calcium channels. nih.gov For instance, studies on dopamine neurons in midbrain slices show that baclofen depresses their firing rate in a concentration-dependent manner. nih.gov

Structure-Activity Relationships (SAR) for Biological Effects

The biological effects of this compound are highly dependent on its molecular structure. nih.gov Studies involving synthetic analogs have provided insight into the key structural features necessary for affinity and activity at the GABA-B receptor. The phenyl, amino, and carboxyl groups are all considered crucial for the compound's interaction with the receptor. nih.gov

Impact of Stereochemistry on Biological Activity

This compound is a chiral molecule, existing as two enantiomers: (R)-baclofen and (S)-baclofen. The biological activity is highly stereoselective, with the (R)-enantiomer being significantly more potent as a GABA-B receptor agonist. The (S)-enantiomer is largely considered inactive at this receptor. This stereoselectivity underscores the specific three-dimensional arrangement required for effective binding and activation of the GABA-B receptor. mdpi.com

| Enantiomer | Relative Potency at GABA-B Receptor |

|---|---|

| (R)-4-Amino-2-(4-chlorophenyl)butanoic acid | High (Active Form) |

| (S)-4-Amino-2-(4-chlorophenyl)butanoic acid | Low / Inactive |

Influence of Substituents on Target Affinity and Potency

Modifications to the chemical structure of this compound have a profound impact on its affinity for the GABA-B receptor and its functional potency.

Phenyl Ring Substituents: The nature and position of the substituent on the phenyl ring are critical. The para-chloro substituent in baclofen is a key feature. Replacing the p-chlorophenyl group with other heteroaromatic rings (like furan or thiophene) can produce ligands with varying affinities, indicating that both the electronic and lipophilic properties of this part of the molecule are important for receptor binding. nih.gov

Acidic Moiety: The carboxylic acid group is essential for activity. Replacing it with other acidic groups, such as phosphonic or sulfonic acids, can alter the compound's pharmacological profile. For example, lower homologues where the carbon backbone is shortened and the carboxylic acid is replaced by a phosphonic or sulfonic acid group act as weak antagonists rather than agonists. uq.edu.au

Alkyl Backbone: The length and conformation of the butanoic acid chain are also crucial. Lengthening the chain, for example, can significantly reduce binding affinity and agonist activity at the GABA-B receptor.

| Structural Modification | Effect on GABA-B Receptor Activity | Example Compound |

|---|---|---|

| Replacement of p-chlorophenyl with other aromatic systems | Alters binding affinity depending on the ring's properties | 3-heteroaromatic analogues |

| Shortening of the amino acid backbone | Can convert the compound from an agonist to a weak antagonist | 3-amino-3-(4-chlorophenyl)propanoic acid |

| Replacement of carboxylic acid with phosphonic acid | Can result in antagonistic properties | Phaclofen |

Application As a Chemical Building Block in Advanced Synthesis

Role in the Synthesis of Complex Organic Molecules

The unique structure of 4-amino-2-(4-chlorophenyl)butanoic acid, which is a lipophilic derivative of the neurotransmitter γ-aminobutyric acid (GABA), makes it a key starting material or intermediate in various synthetic pathways. brieflands.com Since its initial synthesis, numerous strategies have been developed to prepare this compound and its derivatives, highlighting its importance in organic chemistry. brieflands.compnu.ac.ir

Key synthetic approaches that utilize this compound or lead to its formation often involve several fundamental organic reactions. These include:

Aldol and Knoevenagel Condensations: Many synthetic routes start with p-chlorobenzaldehyde, which undergoes condensation reactions to build the carbon skeleton. brieflands.comchim.it

Michael Additions: This reaction is crucial for forming the butanoic acid chain by adding a nucleophile to an activated alkene. brieflands.com

Hoffmann Rearrangement: This reaction can be used to form the primary amine from a cyclic imide intermediate. pnu.ac.ir

Ring Opening of Aziridines: A regioselective opening of a 2-phenylaziridine (B142167) ring with a suitable nucleophile has also been employed as a key step in its synthesis. tandfonline.com

These synthetic strategies demonstrate the compound's role not just as a target molecule but also as a foundational structure from which other complex molecules can be derived. For instance, the asymmetric synthesis of its R-enantiomer has been achieved through organocatalytic addition reactions to nitrostyrenes, showcasing modern synthetic methodologies. rsc.org The development of green and efficient synthesis protocols further underscores its significance as a versatile building block in contemporary organic synthesis. ajchem-b.com

Scaffold for Drug Discovery Programs and Combinatorial Libraries

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. This compound serves as an ideal scaffold for drug discovery programs aimed at developing new therapeutic agents. nih.govnih.gov Its structure contains key pharmacophoric features—a phenyl ring, an amino group, and a carboxy group—that are crucial for its biological activity, and modifications to this scaffold allow for the systematic exploration of structure-activity relationships (SAR). nih.govontosight.ai

The generation of combinatorial libraries involves the systematic and repetitive covalent connection of a set of different "building blocks" to one another to generate a large number of compounds. ijpsr.comamerigoscientific.com By using this compound as the core scaffold, chemists can synthesize libraries of analogues by modifying the aromatic ring, the amino group, or the carboxylic acid function. nih.govnih.gov This approach allows for the rapid generation of diverse molecules, which can then be screened for enhanced potency, selectivity, or improved pharmacokinetic properties. ijpsr.com For example, functionalized tetrahydropyran (B127337) scaffolds have been prepared and elaborated to demonstrate their potential use in library synthesis for drug discovery. nih.gov While not directly this compound, the principle of using a core structure to build a library is the same. The exploration of various butanoic acid derivatives for antimicrobial, anti-inflammatory, and anticancer activities further illustrates the utility of this type of scaffold in developing new therapeutic agents. ontosight.ai

Development of Analogues with Modified Pharmacological Profiles

A primary application of this compound as a building block is in the synthesis of analogues with altered pharmacological properties. nih.govnih.govchalcogen.ro By systematically modifying its structure, researchers can fine-tune its interaction with biological targets, such as the GABAB receptor. nih.govchalcogen.ro

Several studies have focused on creating analogues by altering the substituent on the phenyl ring or by rigidifying the molecule's backbone to explore the bioactive conformation. nih.govchalcogen.ro These modifications are designed to probe the specific structural requirements for receptor binding and activation.

| Analogue/Modification | Research Finding | Reference |

| (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid | Showed GABAB receptor agonist activity, though less potent than the parent compound. | chalcogen.ro |

| (RS)-4-amino-3-(4-iodophenyl)butanoic acid | Emerged as the most potent GABAB receptor agonist among the synthesized congeners in the study. | chalcogen.ro |

| Rigidified Analogues (e.g., using methylene (B1212753) or ethylene (B1197577) bridges) | Designed to mimic the solid-state conformation of baclofen, these analogues surprisingly showed poor affinity for the GABAB receptor, suggesting that flexibility may be a requirement for binding. | nih.gov |

| Analogues with ortho-chloro substitution | One of the ortho-substituted analogues showed some affinity for the GABAB receptor, indicating sensitivity to the substitution pattern on the phenyl ring. | nih.gov |

These studies highlight that even subtle changes to the core structure of this compound can lead to significant changes in pharmacological activity. nih.gov The structure-activity relationship is highly specific, with the phenyl, amino, and carboxy groups all playing important roles in receptor binding. nih.gov

Incorporation into Peptide Structures and Prodrug Design

As an amino acid, this compound can be incorporated into peptide chains. libretexts.org The presence of both an amino and a carboxylic acid group allows it to form peptide (amide) bonds with other amino acids through standard peptide synthesis protocols. libretexts.orgyoutube.com This incorporation can lead to the development of novel peptidomimetics or peptides with constrained conformations, which are valuable tools in pharmacological research and drug development. google.comgoogle.com

Furthermore, the structure of this compound is well-suited for prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often employed to improve properties such as solubility, stability, or bioavailability. mdpi.com

In the case of this compound, its limited ability to cross the blood-brain barrier can be a therapeutic challenge. nih.gov To address this, prodrugs have been synthesized by modifying the carboxylic acid or amino group. For example, ester and carbamate (B1207046) prodrugs have been created to enhance lipophilicity and, consequently, central nervous system availability. nih.gov A study on various ester and carbamate prodrugs found that they could be designed to improve CNS-targeting, with an ethyl carbamate derivative showing significant levels of the parent drug in rat brain tissue after administration. nih.gov This demonstrates the utility of using the compound's functional groups as handles for creating prodrugs with improved pharmacological profiles. mdpi.comnih.gov

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of chemical compounds and, crucially for chiral molecules, for separating and quantifying their enantiomers. The determination of enantiomeric excess (ee) is vital as different enantiomers of a molecule can exhibit distinct biological activities.

For amino acid derivatives like 4-Amino-2-(4-chlorophenyl)butanoic acid, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of various chiral compounds, including arylpropionic acid derivatives. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, with interactions like hydrogen bonding, π-π stacking, and steric hindrance governing the differential retention.

The choice of mobile phase is critical and is often empirically determined to achieve optimal separation. For arylpropionic acids, normal-phase eluents are commonly employed. nih.gov The development of a robust chiral HPLC method allows for the accurate determination of the ratio of the (R)- and (S)-enantiomers, a critical parameter for stereoselective synthesis and pharmacological studies.

Spectroscopic Methods for Structural Elucidation beyond Basic Identification

While chromatography confirms purity and enantiomeric composition, spectroscopic methods are required to confirm the covalent structure of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment.

The aromatic protons on the 4-chlorophenyl ring would typically appear as a set of doublets in the downfield region (approx. 7.0-7.5 ppm). The proton on the chiral carbon (C2), being adjacent to both the aromatic ring and the carboxylic acid, would likely resonate as a multiplet. The protons of the methylene (B1212753) groups (-CH₂-CH₂-) in the butanoic acid chain would exhibit complex splitting patterns due to coupling with each other and with the adjacent chiral proton. The protons of the terminal amino group (-NH₂) may appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~175-180 |

| Aromatic C-H (ortho to Cl) | ~7.3 (d) | ~129-131 |

| Aromatic C-H (meta to Cl) | ~7.2 (d) | ~130-132 |

| Aromatic C-Cl | - | ~132-135 |

| Aromatic C-C(H) | - | ~138-142 |

| Chiral Center (C2-H) | ~3.5-4.0 (m) | ~45-55 |

| Methylene (C3-H₂) | ~1.8-2.2 (m) | ~30-35 |

| Methylene (C4-H₂) | ~2.8-3.2 (m) | ~38-45 |

| Amino (-NH₂) | Variable (broad s) | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, corresponding to the energy of its specific vibrational modes (e.g., stretching, bending).

For this compound, the IR spectrum would prominently feature a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. icm.edu.pl Superimposed on this, the N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. icm.edu.pl

Other key absorptions would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region, and the C-N and C-Cl stretching vibrations at lower wavenumbers. icm.edu.pl Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the phenyl ring. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |

| Amine N-H | Stretch | 3300-3500 | Medium, Broad |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Amine N-H | Bend | 1550-1650 | Medium |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |

| Aryl C-Cl | Stretch | 1000-1100 | Medium |

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The molecular ion peak (M⁺) would confirm the compound's molecular formula, C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol ).

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, several fragmentation pathways are predictable. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage adjacent to the amino group is also a common pathway for amines. libretexts.org Cleavage of the bond between C2 and C3 could lead to fragments representing the chlorophenyl-containing portion and the amino-butanoic portion of the molecule. The stable benzylic carbocation that could be formed by cleavage of the C2-C3 bond would likely result in a prominent peak. Analysis of these fragments helps to piece together the molecular structure, confirming the arrangement of the chlorophenyl group, the butanoic acid chain, and the amino group.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

While specific crystal structure data for this compound is not available, extensive studies have been conducted on its structural isomer, (R)-baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid. nih.goviucr.org These studies provide a valuable template for what can be learned from such an analysis. The crystal structure of (R)-baclofen revealed that it exists as a zwitterion in the solid state, with a protonated ammonium (B1175870) group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). iucr.org The molecules are interconnected by a network of strong hydrogen bonds. nih.goviucr.org

A similar analysis of this compound would confirm its solid-state conformation, its zwitterionic character, and the intermolecular interactions, such as hydrogen bonds, that dictate its crystal packing. Most importantly, it would allow for the unequivocal assignment of the R or S configuration at the stereocenter (C2), which is crucial information for its use in stereospecific applications.

Table 3: Representative Crystal Data for a Structural Isomer, (R)-Baclofen (Source: Data for (R)-4-amino-3-(4-chlorophenyl)butanoic acid) iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8913 (5) |

| b (Å) | 7.6898 (5) |

| c (Å) | 19.7527 (14) |

| Volume (ų) | 1046.75 (13) |

| Z (molecules/unit cell) | 4 |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is fundamental to advancing the study of chiral molecules like 4-Amino-2-(4-chlorophenyl)butanoic acid. Future research will likely focus on innovative methodologies that offer greater control over stereochemistry, improve yields, and adhere to the principles of green chemistry.

Asymmetric Synthesis: Given that the biological activity of chiral compounds often resides in a single enantiomer, developing asymmetric syntheses is a high priority. Methodologies employing recyclable chiral auxiliaries, such as those used in the synthesis of other tailor-made amino acids, could be adapted. nih.govmdpi.com For instance, the use of chiral Ni(II) complexes of Schiff bases has proven effective for the asymmetric synthesis of various amino acids and could be a promising strategy. nih.gov These methods allow for the preparation of enantiomerically pure compounds, which is crucial for detailed pharmacological evaluation. nih.govgoogle.com

Chemoenzymatic Synthesis: The integration of enzymatic steps into synthetic pathways, known as chemoenzymatic synthesis, offers a sustainable and highly selective alternative to traditional chemical methods. nih.gov Enzymes can catalyze reactions under mild conditions with high enantioselectivity, reducing the need for protecting groups and minimizing waste. rsc.org Future work could involve identifying or engineering enzymes capable of selectively producing the desired stereoisomer of this compound or its key precursors. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for scalable, safe, and efficient production. This approach can improve reaction control, reduce reaction times, and facilitate the safe handling of hazardous reagents, making it an attractive avenue for the large-scale synthesis of fine chemicals and pharmaceutical intermediates. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Asymmetric Synthesis | Production of specific, enantiomerically pure stereoisomers. | Utilized for various tailor-made amino acids using chiral reagents and catalysts. nih.govyale.edu |

| Chemoenzymatic Methods | High selectivity, mild reaction conditions, environmentally friendly. | A growing strategy for producing chiral amino acids and complex natural products. nih.govrsc.org |

| Continuous Flow Chemistry | Scalability, improved safety, enhanced reaction control. | Applied in modern chemical manufacturing for efficient production. nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and development. Applying these techniques to this compound can accelerate research by providing predictive insights into its behavior and interactions at a molecular level.

Molecular Docking: This technique can be used to predict the binding orientation of this compound to the active site of various biological targets. By screening the compound against libraries of protein structures, researchers can generate hypotheses about its potential mechanisms of action and identify promising targets for further experimental validation. researchgate.netnih.govekb.eg

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target protein over time. mdpi.com This can help to assess the stability of the predicted binding poses from docking studies and reveal key intermolecular interactions, such as hydrogen bonds, that are critical for binding affinity. nih.govnih.govresearchgate.net

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the early-stage evaluation of drug candidates. researchgate.netnih.gov Applying these models to this compound and its potential analogues can help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before committing to costly and time-consuming synthesis and in vitro testing.

Discovery of Unexplored Biological Targets and Mechanisms

While the full biological profile of this compound is not yet characterized, its structure suggests potential interactions with a range of biological systems. Future research should aim to systematically screen this compound to uncover novel biological activities.

Given its structural similarity to other neuroactive amino acids, a primary focus could be on targets within the central nervous system. However, broader screening is warranted. For example, structurally related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus, suggesting a potential, albeit unexplored, antiviral role for compounds with a substituted chlorophenyl moiety. nih.gov Similarly, various amino acid conjugates have been investigated for antimicrobial and anticancer properties. nih.govmdpi.com A comprehensive screening approach could reveal unexpected therapeutic opportunities.

Integration into Multi-Component Systems and Bioconjugates

The chemical structure of this compound, with its amino and carboxylic acid functional groups, makes it an ideal scaffold for incorporation into more complex molecular architectures.

Peptidomimetics: The compound can be used as an unnatural amino acid building block in the synthesis of peptidomimetics. mdpi.com This strategy is often employed to create peptide analogues with enhanced stability against enzymatic degradation, improved oral bioavailability, and better receptor selectivity. mdpi.com

Bioconjugation: Covalently linking this compound to other bioactive molecules or peptides can create bioconjugates with synergistic or novel properties. nih.gov This approach has been successfully used to improve the potency, selectivity, and pharmacokinetic profiles of various therapeutic agents. nih.govmdpi.com For example, conjugation to specific peptides could target the resulting hybrid molecule to particular tissues or cell types.

Development of Next-Generation Analogues with Tailored Properties

Systematic structural modification of this compound is a promising strategy for developing next-generation analogues with optimized properties. Structure-activity relationship (SAR) studies will be essential to guide the rational design of these new compounds. mdpi.comnih.govfrontiersin.org

Key areas for modification could include:

Aromatic Ring Substitution: Altering the position or nature of the substituent on the phenyl ring. For instance, replacing the chloro group with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity. mdpi.com

Backbone Modification: Modifying the butanoic acid chain, for example, by introducing conformational constraints or altering its length, could influence how the molecule fits into a target's binding pocket.

Functional Group Derivatization: Converting the amino or carboxylic acid groups into amides, esters, or other functional groups can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and may lead to new biological activities. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-(4-chlorophenyl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves enantioselective reactions such as the Michael addition of 4-chlorophenyl boronic acid to α,β-unsaturated esters, followed by hydrolysis and salt formation. Reaction parameters like temperature (maintained at 0–5°C during nucleophilic addition), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., chiral ligands for enantiocontrol) critically influence yield. Post-synthetic purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt form .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the β-amino acid backbone (δ ~3.2 ppm for NH and ~2.5 ppm for CH groups) .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretching) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

Q. What are the common synthetic by-products or impurities in this compound production, and how are they identified and quantified?

- Methodological Answer : Common impurities include:

- Diastereomers : Formed due to incomplete enantiocontrol during synthesis. Chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers .

- Unreacted intermediates : Residual boronic acid or ester precursors detected via LC-MS or TLC (Rf comparison against standards) .

Quantification uses calibration curves from spiked samples, with detection limits <0.1% for major impurities .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound, and how is chiral purity assessed?

- Methodological Answer :

- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived ligands) induce enantioselectivity during the Michael addition step, achieving >90% ee .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Chiral Purity Assessment : Polarimetry (specific rotation comparison) and circular dichroism (CD) spectroscopy validate enantiomeric excess. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) provides definitive confirmation .

Q. How do structural modifications at the amino or chlorophenyl positions influence the biological activity of this compound derivatives?

- Methodological Answer :

- Amino Group Modifications : Acylation (e.g., acetyl or Boc protection) reduces polarity, enhancing blood-brain barrier penetration. Bioactivity is tested via receptor-binding assays (e.g., GABA receptor agonism) .

- Chlorophenyl Substitution : Fluorine or nitro groups at the para position alter electron density, modulating interactions with hydrophobic enzyme pockets. IC values in enzyme inhibition assays (e.g., COX-2) guide structure-activity relationships (SAR) .

Q. What computational methods are used to model the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like GABA receptors. Ligand-receptor complexes are minimized using AMBER force fields .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models elucidate electron transfer mechanisms during enzymatic oxidation .

- ADMET Prediction : SwissADME or ADMETLab forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via NMR and HPLC to rule out impurities (e.g., diastereomers or residual solvents) as confounding factors .

- Assay Standardization : Reproduce experiments under controlled conditions (e.g., cell line authenticity, serum-free media) to minimize variability .

- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like dosage (µM vs. mM) or exposure time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.